molecular formula C16H36N2 B1296128 n,n-Dipentylhexane-1,6-diamine CAS No. 5429-67-4

n,n-Dipentylhexane-1,6-diamine

Cat. No. B1296128
CAS RN: 5429-67-4
M. Wt: 256.47 g/mol
InChI Key: AWUAEMXUJFMQDA-UHFFFAOYSA-N
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Description

N,n-Dipentylhexane-1,6-diamine is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound .


Molecular Structure Analysis

The molecular formula of n,n-Dipentylhexane-1,6-diamine is C16H36N2 . The molecular weight is 256.47000 . Unfortunately, the specific structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

The density of n,n-Dipentylhexane-1,6-diamine is 0.844g/cm3 . The boiling point is 309.9ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Biological Monitoring and Occupational Health

  • Occupational Exposure Monitoring : N,N-Dipentylhexane-1,6-diamine and its derivatives, such as hexane-1,6-diamine, are significant in the context of occupational health. They are used for monitoring exposure to diisocyanates in occupational settings, particularly among car painters exposed to paint aerosols. The compounds can be detected in urine samples, allowing for a sensitive means of biological monitoring of occupational isocyanate exposure (Rosenberg & Savolainen, 1986).

Chemical Synthesis and Material Science

  • Polycondensation Reactions : N,N-Dipentylhexane-1,6-diamine plays a role in the polycondensation of various compounds. For instance, 1,2-diphenyldiborane has been polycondensed with diamines like 1,6-hexanediamine to create linear polymers with unique properties (Korshak, Zamyartina, & Bekasova, 1963).
  • Metal Complexation : The compound is involved in synthesizing metal dithiocarbamate complexes, displaying applications in the field of materials science. These complexes have been characterized through various analytical techniques, indicating potential applications in material synthesis (Halimehjani et al., 2019).

Pharmaceutical and Biomedical Applications

  • Drug Synthesis and Development : In pharmaceutical research, N,N-Dipentylhexane-1,6-diamine derivatives are significant for synthesizing various biologically active compounds. For instance, they are used in developing Schiff base compounds with potential antioxidant activities, as evidenced by the synthesis and analysis of specific compounds (Guillaume et al., 2017).

properties

IUPAC Name

N',N'-dipentylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2/c1-3-5-10-14-18(15-11-6-4-2)16-12-8-7-9-13-17/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUAEMXUJFMQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279816
Record name n,n-dipentylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dipentylhexane-1,6-diamine

CAS RN

5429-67-4
Record name NSC14205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipentylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Batchelor, SL Reoma, PS Fleser… - Journal of medicinal …, 2003 - ACS Publications
The synthesis, characterization, and biomedical application in preparing more thromboresistant polymeric coatings for a series of lipophilic dialkyldiamine-based diazeniumdiolatesare …
Number of citations: 146 pubs.acs.org

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